

Ecotoxicity of Adipate Plasticizers: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Butyl decyl adipate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ecotoxicity of adipate plasticizers, a class of compounds widely used to impart flexibility to various materials. As environmental scrutiny of chemical additives intensifies, a thorough understanding of their ecological impact is crucial for informed material selection and sustainable product development. This document summarizes key ecotoxicity data, details standardized experimental protocols, and visualizes known toxicological pathways to support research and risk assessment activities.

Quantitative Ecotoxicity Data

The following tables summarize the available quantitative data on the ecotoxicity of common adipate plasticizers across different trophic levels. These values, primarily expressed as LC50 (lethal concentration for 50% of the population), EC50 (effective concentration for 50% of the population), and NOEC (no observed effect concentration), are critical for environmental risk assessments.

Table 1: Aquatic Ecotoxicity of Adipate Plasticizers

Plasticizer	Species	Endpoint	Duration	Value (mg/L)	Reference
Di(2-ethylhexyl) adipate (DEHA)					
Daphnia magna (Water Flea)	48h EC50 (Immobilisation)	48 hours	>0.78	[1]	
Daphnia magna (Water Flea)	21d NOEC (Reproduction)	21 days	0.024	[1]	
Daphnia magna (Water Flea)	21d LOEC (Reproduction)	21 days	0.052	[1]	
Oncorhynchus mykiss (Rainbow Trout)	96h LC50	96 hours	>0.78	[1]	
Lepomis macrochirus (Bluegill)	96h LC50	96 hours	>0.9	[1]	
Pimephales promelas (Fathead Minnow)	96h LC50	96 hours	>0.77	[1]	
Selenastrum capricornutum (Green Algae)	96h EC50 (Growth Inhibition)	96 hours	>0.72	[1]	
Diisononyl adipate					

(DINA)

Daphnia magna (Water Flea)	21d NOEC (Reproduction)	21 days	0.034	[2]
Daphnia magna (Water Flea)	21d LOEC (Reproduction)	21 days	0.089	[3]
Fish	96h LC50	96 hours	No acute toxicity observed at or above water solubility	[2]
Algae	-	-	No acute toxicity observed at or above water solubility	[2]
Dibutyl adipate (DBA)				
Oryzias latipes (Japanese Medaka)	96h LC50	96 hours	7.4	SIDS (2001)
Daphnia magna (Water Flea)	48h EC50	48 hours	13	SIDS (2001)
Selenastrum capricornutum (Green Algae)	72h EC50	72 hours	6.4	SIDS (2001)

Selenastrum capricornutum (Green Algae)	72h NOEC	72 hours	2.0	SIDS (2001)
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Table 2: Terrestrial Ecotoxicity of Adipate Plasticizers

Plasticizer	Species	Endpoint	Duration	Value (mg/kg soil dw)	Reference
Di(2-ethylhexyl) adipate (DEHA)					
Eisenia fetida (Earthworm)	7d LC50	7 days	>1000	[1]	
Eisenia fetida (Earthworm)	14d LC50	14 days	865	[1]	

Experimental Protocols

The ecotoxicity data presented in this guide are primarily generated using standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different laboratories and studies. Below are detailed descriptions of the key experimental methodologies.

Aquatic Toxicity Testing

2.1.1. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[\[4\]](#)

- Test Organisms: Exponentially growing cultures of selected green algae (e.g., *Pseudokirchneriella subcapitata*) or cyanobacteria.[5]
- Procedure:
 - A range of at least five concentrations of the test substance is prepared in a suitable growth medium.[4] Three replicates are used for each test concentration, along with a control group.[4]
 - Exponentially growing test organisms are exposed to the test substance in batch cultures.[4]
 - The cultures are incubated for 72 hours under constant fluorescent illumination and temperature.[4]
 - Algal biomass is measured at least daily, typically by cell counts or spectrophotometry.[6] The pH of the medium is measured at the beginning and end of the test.[6]
- Endpoints: The primary endpoints are the inhibition of growth rate and yield compared to the control. From this, the EC50 (the concentration causing a 50% reduction in growth or yield) and the NOEC (No Observed Effect Concentration) are determined.[6][7]

2.1.2. OECD 202: *Daphnia* sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to daphnids (*Daphnia magna* is a common test species).[8]

- Test Organisms: Young daphnids, less than 24 hours old at the start of the test.[8]
- Procedure:
 - At least five concentrations of the test substance are prepared in a suitable aqueous medium.[9]
 - Groups of daphnids (typically 5 individuals per replicate, with at least 4 replicates) are exposed to each concentration for 48 hours.[9] A control group is also maintained.[9]
 - The test is conducted under controlled temperature and light conditions.[9]

- Immobilisation (the inability to swim after gentle agitation for 15 seconds) is recorded at 24 and 48 hours.[\[9\]](#)
- Endpoints: The primary endpoint is the 48-hour EC50 for immobilisation. The NOEC and LOEC (Lowest Observed Effect Concentration) may also be determined.[\[9\]](#)

2.1.3. OECD 203: Fish, Acute Toxicity Test

This guideline describes a method to determine the acute lethal toxicity of a substance to fish.[\[10\]](#)

- Test Organisms: Various fish species can be used, with zebrafish (*Danio rerio*) being a common choice.[\[11\]](#)
- Procedure:
 - Fish are exposed to at least five concentrations of the test substance in a geometric series.[\[10\]](#) A control group is also included.[\[10\]](#)
 - The exposure period is typically 96 hours.[\[10\]](#) The test can be static, semi-static (with renewal of the test solution), or flow-through.[\[12\]](#)
 - Mortality is recorded at 24, 48, 72, and 96 hours.[\[10\]](#)
- Endpoint: The primary endpoint is the 96-hour LC50, the concentration that is lethal to 50% of the test fish.[\[10\]](#)

Terrestrial Toxicity Testing

2.2.1. OECD 207: Earthworm, Acute Toxicity Test

This test determines the acute toxicity of substances to earthworms.[\[13\]](#)

- Test Organism: The recommended species is *Eisenia fetida*.[\[13\]](#)
- Procedure: This guideline includes two methods:

- Filter Paper Contact Test (Screening): Earthworms are exposed to the test substance on moist filter paper for 48 hours. This is an initial screening test.[\[14\]](#)
- Artificial Soil Test: Earthworms are kept in a precisely defined artificial soil containing a range of concentrations of the test substance.[\[14\]](#) Typically, five concentrations are tested in a geometric series, with four replicates per concentration.[\[14\]](#) Mortality is assessed at 7 and 14 days.[\[14\]](#)
- Endpoint: The primary endpoint is the 14-day LC50.[\[15\]](#)

2.2.2. OECD 222: Earthworm Reproduction Test

This test assesses the sublethal effects of chemicals on the reproductive output of earthworms.[\[16\]](#)

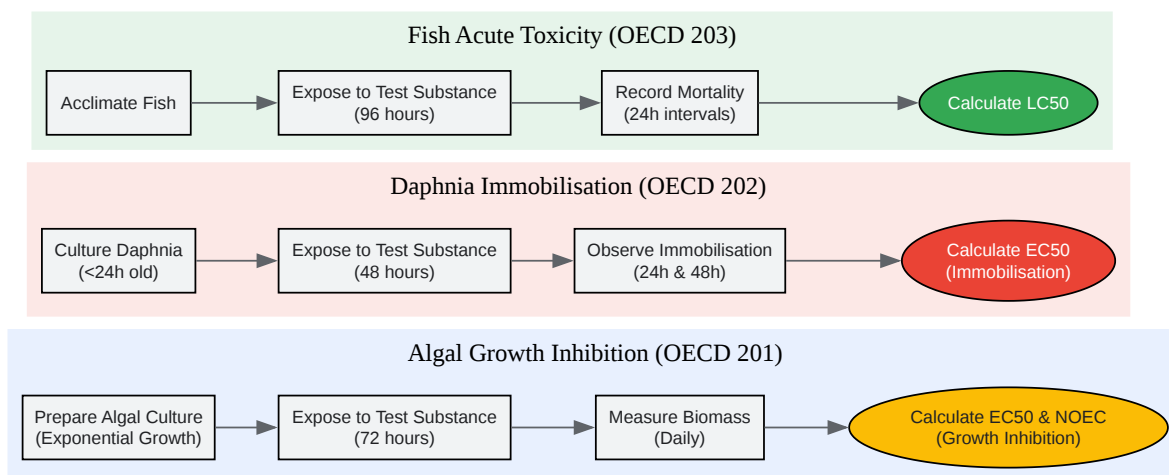
- Test Organism: *Eisenia fetida* or *Eisenia andrei*.[\[16\]](#)
- Procedure:
 - Adult earthworms are exposed to a range of concentrations of the test substance mixed into an artificial soil.[\[17\]](#)
 - The exposure duration is 8 weeks.[\[17\]](#)
 - After 4 weeks, the adult worms are removed, and their mortality and weight are assessed.[\[17\]](#)
 - The soil is incubated for another 4 weeks, after which the number of juvenile worms is counted.[\[17\]](#)
- Endpoints: The primary endpoints are the effects on the reproductive output (number of juveniles), which are used to determine the EC_x (e.g., EC₁₀, EC₅₀) and the NOEC.[\[16\]](#) Mortality and changes in adult biomass are also recorded.[\[17\]](#)

Visualizing Mechanisms of Toxicity

Adipate plasticizers can exert their toxic effects through various mechanisms, including disruption of endocrine signaling pathways. The following diagrams, generated using the DOT

language, illustrate the hypothesized pathways of action.

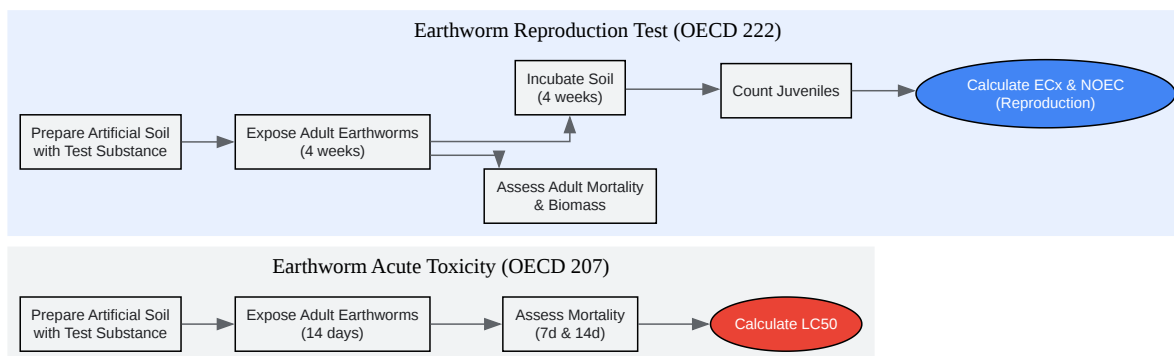
Experimental Workflow for Aquatic Toxicity Testing



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Caption: Standard experimental workflows for aquatic ecotoxicity testing.

Experimental Workflow for Terrestrial Toxicity Testing

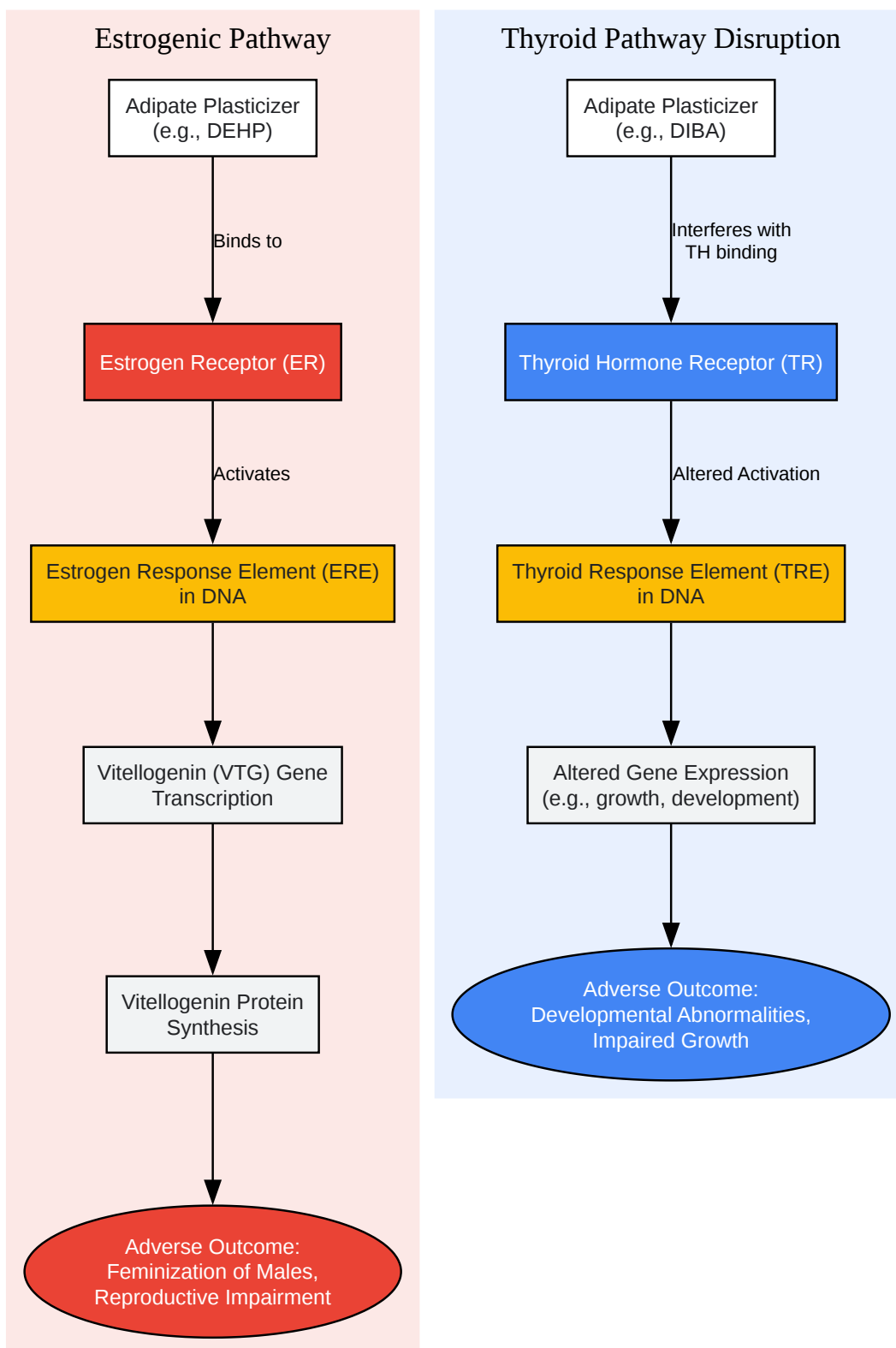


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Caption: Standard experimental workflows for terrestrial ecotoxicity testing.

Hypothesized Signaling Pathway for Endocrine Disruption in Fish

Some adipate plasticizers are suspected to act as endocrine-disrupting chemicals (EDCs), potentially interfering with the normal hormonal functions in aquatic organisms. The diagram below illustrates a simplified, hypothesized pathway for adipate-induced endocrine disruption in fish, focusing on the estrogen and thyroid hormone pathways.



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Caption: Hypothesized endocrine disruption pathways in fish by adipates.

Conclusion

Adipate plasticizers generally exhibit lower ecotoxicity compared to some of their phthalate counterparts.[18][19] However, this guide highlights that certain adipates can still pose a risk to aquatic and terrestrial organisms, particularly through chronic exposure and endocrine-disrupting mechanisms. The provided quantitative data, detailed experimental protocols, and visualized pathways of toxicity serve as a valuable resource for researchers and professionals in assessing the environmental safety of these compounds and in the development of more benign alternatives. Further research is warranted to fill the existing data gaps for less common adipate plasticizers and to further elucidate the specific molecular mechanisms underlying their ecotoxicological effects.

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